Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
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Overview
Description
Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is a chiral heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique cyclopentane-fused furan ring structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one typically involves stereoselective methods to ensure the desired chiral configuration. One common approach is the enantioselective synthesis starting from chiral precursors or using chiral catalysts. For example, the enantioselective synthesis of this compound can be achieved through the use of chiral auxiliaries or catalysts that promote the formation of the desired stereoisomer .
Industrial Production Methods
Industrial production of this compound may involve large-scale stereoselective synthesis techniques. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of specific solvents and reagents to maximize yield and purity. The scalability of these methods is crucial for the commercial availability of the compound.
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction may produce different alcohol derivatives. Substitution reactions can introduce various functional groups onto the furan ring, leading to a wide range of derivatives.
Scientific Research Applications
Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one has numerous applications in scientific research, including:
Chemistry: It serves as a versatile chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It has potential therapeutic applications due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one can be compared with other similar compounds, such as:
(3R,3aS,6aR)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one: This compound has a different stereochemistry, which can lead to different chemical and biological properties.
(3S,3aS,6R,6aR)-6-hydroxyhexahydrofuro[3,2-b]furan-3-yl nitrate: This compound has a similar furan ring structure but different functional groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H8O3 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2/t4-,5+,6+/m1/s1 |
InChI Key |
LOTRXPYWDQSASJ-SRQIZXRXSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@@H](C(=O)O2)O |
Canonical SMILES |
C1C=CC2C1C(C(=O)O2)O |
Origin of Product |
United States |
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